![molecular formula C10H9N3O2 B14861442 (E)-5-(hydroxyimino)-3-methyl-3H-benzo[d][1,2]diazepin-4(5H)-one](/img/structure/B14861442.png)
(E)-5-(hydroxyimino)-3-methyl-3H-benzo[d][1,2]diazepin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-5-(hydroxyimino)-3-methyl-3H-benzo[d][1,2]diazepin-4(5H)-one is a chemical compound belonging to the class of benzodiazepines. This compound is characterized by its unique structure, which includes a hydroxyimino group and a diazepinone core. Benzodiazepines are well-known for their wide range of applications in medicinal chemistry, particularly for their sedative and anxiolytic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(hydroxyimino)-3-methyl-3H-benzo[d][1,2]diazepin-4(5H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1,2-phenylenediamine with an appropriate oxime derivative. The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(E)-5-(hydroxyimino)-3-methyl-3H-benzo[d][1,2]diazepin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The diazepinone core can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzodiazepinone derivatives.
Scientific Research Applications
(E)-5-(hydroxyimino)-3-methyl-3H-benzo[d][1,2]diazepin-4(5H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-5-(hydroxyimino)-3-methyl-3H-benzo[d][1,2]diazepin-4(5H)-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The hydroxyimino group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with sedative and anxiolytic properties.
Nitrazepam: Another benzodiazepine used for its hypnotic effects.
Clonazepam: Known for its anticonvulsant properties.
Uniqueness
(E)-5-(hydroxyimino)-3-methyl-3H-benzo[d][1,2]diazepin-4(5H)-one is unique due to the presence of the hydroxyimino group, which imparts distinct chemical and biological properties compared to other benzodiazepines. This structural feature may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C10H9N3O2 |
|---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
(5E)-5-hydroxyimino-3-methyl-2,3-benzodiazepin-4-one |
InChI |
InChI=1S/C10H9N3O2/c1-13-10(14)9(12-15)8-5-3-2-4-7(8)6-11-13/h2-6,15H,1H3/b12-9+ |
InChI Key |
VJHFYCWTKFYUCW-FMIVXFBMSA-N |
Isomeric SMILES |
CN1C(=O)/C(=N/O)/C2=CC=CC=C2C=N1 |
Canonical SMILES |
CN1C(=O)C(=NO)C2=CC=CC=C2C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




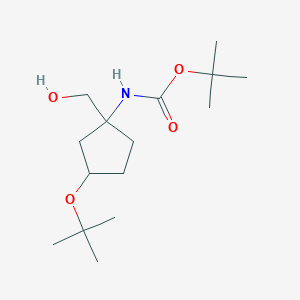
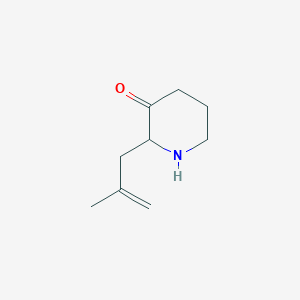

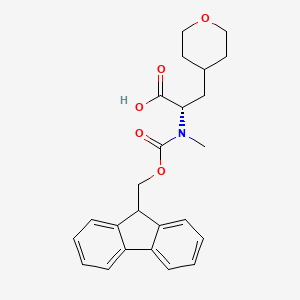
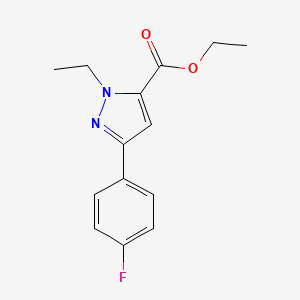

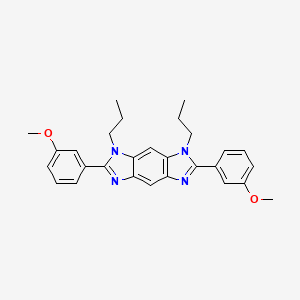

![1,3-dimethyl-5-({4-[4-(trifluoromethyl)piperidino]phenyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B14861429.png)
![1H-Pyrazolo[3,4-C]pyridin-7-ylmethylamine](/img/structure/B14861430.png)
![6-Fluoro[1,3]dioxolo[4,5-B]pyridine](/img/structure/B14861432.png)

